5-(Aminomethyl)-2-methylphenol
Overview
Description
5-(Aminomethyl)-2-methylphenol is an organic compound with the molecular formula C8H11NO It is a derivative of benzylamine, featuring a hydroxyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methylphenol typically involves the nitration of toluene to produce 4-methyl-3-nitrotoluene, followed by reduction to 3-hydroxy-4-methyltoluene. The final step involves the conversion of the hydroxyl group to an amine group through reductive amination .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes, where the nitro group is reduced to an amine group using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methylbenzaldehyde or 3-hydroxy-4-methylacetophenone.
Reduction: Formation of 3-hydroxy-4-methylbenzylamine from nitro derivatives.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzylamine: Similar structure but with a methoxy group instead of a methyl group.
3,4-Dihydroxybenzylamine: Contains two hydroxyl groups on the benzene ring.
4-Hydroxybenzylamine: Lacks the methyl group present in 5-(Aminomethyl)-2-methylphenol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which can influence its chemical reactivity and interactions with biological molecules. This combination of functional groups provides distinct properties that can be leveraged in various applications .
Properties
IUPAC Name |
5-(aminomethyl)-2-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKONRUAAUIJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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